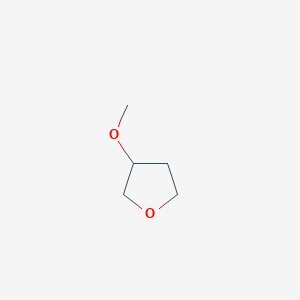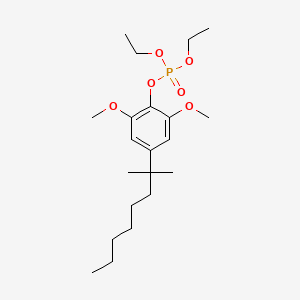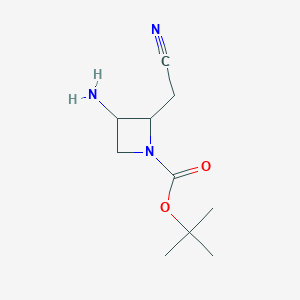![molecular formula C24H29F3O3S2Si B12834763 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and has applications in various scientific research fields. The compound is characterized by the presence of a triisopropylsilyl group, which imparts stability and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate typically involves the reaction of triisopropylsilyl chloride with dibenzo[b,d]thiophene under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or sulfide.
Substitution: Formation of substituted dibenzo[b,d]thiophenium derivatives.
科学的研究の応用
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate involves its interaction with specific molecular targets. The triisopropylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological pathways.
類似化合物との比較
Similar Compounds
- Triisopropylsilyl trifluoromethanesulfonate
- Triisopropylsilyl chloride
- Triisopropylsilyl acetylene
Uniqueness
5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate is unique due to its specific structural features, which impart distinct reactivity and stability. The presence of the triisopropylsilyl group and the dibenzo[b,d]thiophenium core makes it a valuable compound in various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C24H29F3O3S2Si |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
2-dibenzothiophen-5-ium-5-ylethynyl-tri(propan-2-yl)silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C23H29SSi.CHF3O3S/c1-17(2)25(18(3)4,19(5)6)16-15-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24;2-1(3,4)8(5,6)7/h7-14,17-19H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
KZSPTRMFLSLZNR-UHFFFAOYSA-M |
正規SMILES |
CC(C)[Si](C#C[S+]1C2=CC=CC=C2C3=CC=CC=C31)(C(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


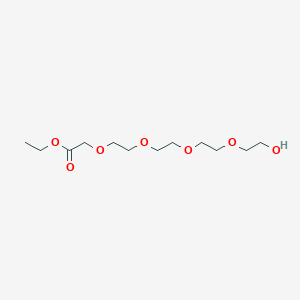
![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)

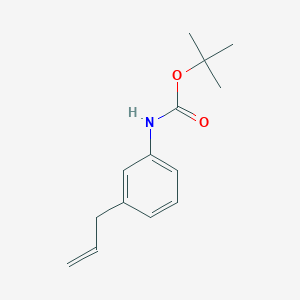



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

